2,2'-((2-Naphthoyl)azanediyl)diacetic acid
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Overview
Description
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a diacetic acid moiety linked through an azanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid typically involves the reaction of naphthoyl chloride with a suitable amine, followed by the introduction of diacetic acid groups. One common method involves the use of naphthoyl chloride and ethylenediamine, which undergoes a nucleophilic substitution reaction to form the intermediate product. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Naphthoyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl-substituted compounds.
Scientific Research Applications
2,2’-((2-Naphthoyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The naphthoyl group can interact with enzymes and receptors, modulating their activity. The diacetic acid moiety can chelate metal ions, affecting various biochemical processes. These interactions can lead to changes in cellular functions and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: Similar in structure but lacks the naphthoyl group.
Nitrilotriacetic acid: Contains three acetic acid groups but has a different central structure.
Iminodiacetic acid: Contains two acetic acid groups and an imine group.
Uniqueness
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is unique due to the presence of the naphthoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
220335-84-2 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[carboxymethyl(naphthalene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-13(18)8-16(9-14(19)20)15(21)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
YYNOSSUPPOFTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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